Benzoic acid,2-(4-hydroxy-3,5-dimethylbenzoyl)-
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Overview
Description
Benzoic acid,2-(4-hydroxy-3,5-dimethylbenzoyl)- is an organic compound with the molecular formula C16H14O4. It is known for its unique structure, which includes a benzoyl group substituted with hydroxy and dimethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid,2-(4-hydroxy-3,5-dimethylbenzoyl)- typically involves the reaction of 4-hydroxy-3,5-dimethylbenzoic acid with benzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid,2-(4-hydroxy-3,5-dimethylbenzoyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Benzoic acid,2-(4-hydroxy-3,5-dimethylbenzoyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzoic acid,2-(4-hydroxy-3,5-dimethylbenzoyl)- involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, while the benzoyl group can interact with hydrophobic regions of proteins or enzymes. These interactions can modulate the activity of biological molecules, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3,5-dimethoxybenzoic acid: Similar structure but with methoxy groups instead of methyl groups.
3,5-Dimethylbenzoic acid: Lacks the hydroxy and benzoyl groups.
4-Hydroxybenzoic acid: Lacks the dimethyl groups.
Uniqueness
Benzoic acid,2-(4-hydroxy-3,5-dimethylbenzoyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and dimethyl groups in the benzoyl moiety allows for diverse chemical reactivity and potential biological activities .
Properties
IUPAC Name |
2-(4-hydroxy-3,5-dimethylbenzoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-9-7-11(8-10(2)14(9)17)15(18)12-5-3-4-6-13(12)16(19)20/h3-8,17H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZCMCBHMZQTTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C(=O)C2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370893 |
Source
|
Record name | 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85604-74-6 |
Source
|
Record name | 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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